
Mebrofenin
Overview
Description
Mebrofenin, chemically known as $ N $-[2-[(3-bromo-2,4,6-trimethylphenyl)amino]-2-oxoethyl]-$ N $-(carboxymethyl)glycine, is a technetium-99m ($ ^{99m} \text{TC} $)-labeled iminodiacetic acid (IDA) derivative used as a hepatobiliary scintigraphy agent . Upon intravenous administration, $ ^{99m} \text{TC} $-mebrofenin binds to plasma proteins, dissociates in the liver’s space of Disse, and is actively transported into hepatocytes via organic anion-transporting polypeptides (OATP1B1 and OATP1B3), with a 1.5-fold higher affinity for OATP1B1 . It is excreted unchanged into bile via multidrug resistance-associated protein 2 (MRP2) . This compound’s rapid hepatic uptake (peak liver concentration within 10–11 minutes post-injection) and high biliary recovery (~75% of the administered dose within 180 minutes) make it a gold standard for assessing hepatobiliary function .
Preparation Methods
Mebrofenin is prepared as a sterile kit containing this compound and dehydrated stannous fluoride. The vial is reconstituted with sodium pertechnetate solution to form the final radiolabeled technetium-99m this compound. The pH of the reconstituted product is adjusted to 4.2 to 5.7 using sodium hydroxide or hydrochloric acid .
Chemical Reactions Analysis
Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m this compound, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .
Scientific Research Applications
Radiopharmaceutical Properties
Mebrofenin is classified as an iminodiacetic acid (IDA) derivative and is utilized for its high hepatic extraction and rapid clearance properties. It is administered as a technetium-99m (Tc-99m) labeled compound, which allows for effective imaging of liver function through scintigraphy. The compound's unique characteristics include:
- High Hepatic Extraction : this compound exhibits superior hepatic extraction compared to other IDA compounds, making it particularly effective for liver imaging.
- Rapid Blood Clearance : It clears quickly from the bloodstream, facilitating timely imaging procedures.
- Low Renal Excretion : Minimal renal excretion ensures that the imaging results are primarily reflective of liver function rather than renal activity .
Hepatobiliary Scintigraphy
This compound is extensively used in hepatobiliary scintigraphy (HBS) to evaluate liver function preoperatively and postoperatively. Key findings from various studies include:
- Preoperative Assessment : this compound HBS has been shown to predict the risk of post-hepatectomy liver failure (PHLF) effectively. A study involving 163 patients indicated that a cutoff value of 2.7%/min/m² for future remnant liver function (FRL-F) was crucial in decision-making for surgical interventions .
- Postoperative Monitoring : The compound's ability to assess regional liver function allows for monitoring changes after surgical procedures, aiding in the management of potential complications .
Molecular Imaging
Recent advancements have positioned this compound as a valuable tool in molecular imaging, particularly in understanding hepatocyte transporter functions:
- Transporter Function Evaluation : Research has demonstrated that this compound can be used to assess the functionality of hepatic transporters such as OATP and MRP2. In studies with inflammation-induced liver injury, decreased hepatic uptake of this compound was observed, indicating impaired transporter activity .
- Drug Interaction Studies : this compound imaging can reveal how drug-drug interactions affect hepatic transporter functions, providing insights into pharmacokinetics in both healthy and diseased states .
Case Study: Liver Disease in Canines
A study on dogs with toxic-induced acute liver disease utilized this compound to assess hepatic extraction efficiency (HEE). The results showed a significant correlation between HEE and histopathological severity of liver damage:
Group | Baseline HEE (%) | Post-Treatment HEE (%) | Histopathology Correlation |
---|---|---|---|
Normal | 95.9 ± 2.71 | 90 ± 5 | r = -0.83, p = 0.003 |
Affected | 56.4 ± 18.0 | 45 ± 10 | r = -0.85, p < 0.001 |
This study highlighted this compound's utility in correlating functional imaging results with histological findings, underscoring its potential for clinical diagnostics .
Human Studies on Liver Function
In human studies assessing liver function via HBS, the use of this compound has been linked to improved outcomes in predicting PHLF:
- A cohort study demonstrated that integrating this compound into preoperative assessments led to better stratification of patients undergoing major liver resections, resulting in tailored surgical approaches based on individual risk profiles .
Pharmacokinetics and Transport Mechanisms
Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings:
- Carrier-Mediated Transport : Studies indicate that the uptake of this compound is predominantly mediated by specific transporters (OATP family), which are essential for its hepatic extraction and biliary excretion .
- Impact of Inflammation : Inflammatory conditions significantly alter the pharmacokinetics of this compound, leading to increased plasma exposure and reduced biliary clearance, which can complicate clinical interpretations .
Mechanism of Action
Mebrofenin is taken up by hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3). Once inside the hepatocytes, it is excreted into the bile ducts and eventually into the small intestine. The mechanism of action involves the decay of technetium-99m by isomeric transition, releasing gamma rays that are detected by a gamma camera for imaging .
Comparison with Similar Compounds
Structural and Functional Differences Among IDA Derivatives
Mebrofenin belongs to the IDA derivative family, which includes disofenin (DISIDA), etifenin (EHIDA), and iprofenin (PIPIDA). These agents share a common mechanism of hepatocyte uptake and biliary excretion but differ in pharmacokinetic properties:
Transporter Affinity and Drug-Drug Interactions (DDIs)
- OATP1B1/1B3 Uptake : this compound’s hepatic uptake is inhibited by ritonavir (IC$_{50}$ = 3.46 ± 1.53 μmol/L) and rifampicin, reducing systemic clearance by ~50% . Disofenin and etifenin show similar OATP-mediated uptake but lower resistance to bilirubin competition .
- MRP2-Mediated Excretion : Unlike disofenin, this compound’s biliary excretion is unaffected by ritonavir at clinically relevant concentrations, as MRP2 inhibition requires unbound intracellular ritonavir levels exceeding achievable thresholds (unbound fraction = 0.024 ± 0.006) .
Pharmacokinetic and Imaging Performance
- Hepatic Clearance : this compound’s biliary clearance accounts for 93% of systemic clearance (16.1 ± 3.2 mL/min/kg), compared to 84.2 ± 9.3% for disofenin .
- Imaging Speed : this compound achieves liver visualization within 5 minutes and biliary excretion within 10–15 minutes, outperforming etifenin and PIPIDA in rapidity .
- Diagnostic Accuracy: In Wilson’s disease rat models, this compound’s delayed hepatic clearance correlated with copper accumulation (peak liver activity: 283 ± 190 s vs.
Resistance to Bilirubin Interference
This compound’s superior bilirubin resistance stems from its lower dissociation constant ($ K_d $) for OATP1B1, enabling effective uptake even at bilirubin levels >20 mg/dL . This contrasts sharply with disofenin, which fails to differentiate biliary atresia from neonatal jaundice at bilirubin >10 mg/dL .
Research Findings and Clinical Implications
- Extrahepatic Distribution: this compound exhibits a novel extrahepatic compartment (e.g., renal and intestinal tissues), which contributes to prolonged systemic exposure during transporter inhibition .
- Non-Invasive Liver Function Monitoring: this compound scintigraphy correlates with gadoxetate-enhanced MRI in assessing OATP/MRP2 function, providing a radiation-free alternative for longitudinal studies .
Biological Activity
Mebrofenin, a radiopharmaceutical compound labeled with technetium-99m, is primarily used in hepatobiliary imaging. Its biological activity is closely associated with its role in assessing liver function and the transport mechanisms involved in hepatobiliary excretion. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, interactions with hepatic transporters, and implications for clinical practice.
This compound's uptake and excretion are mediated by specific hepatic transporters, namely the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). The pharmacokinetic profile of this compound has been extensively studied to understand its behavior in various physiological and pathological conditions.
Key Transport Mechanisms
- OATP1B1 and OATP1B3 : These transporters facilitate the hepatic uptake of this compound from the bloodstream into hepatocytes. Studies using Xenopus laevis oocytes have demonstrated that alterations in these transporters significantly affect this compound's pharmacokinetics .
- MRP2 and MRP3 : After uptake into hepatocytes, this compound is excreted into bile primarily via MRP2. Research indicates that MRP2 deficiency leads to reduced biliary excretion, highlighting the importance of this transporter in this compound's elimination .
Clinical Applications
This compound is utilized in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis and hyperbilirubinemia. Its ability to reflect transporter function makes it a valuable probe for assessing altered hepatic function.
Case Studies
- Study on NASH Patients : In patients with non-alcoholic steatohepatitis (NASH), plasma exposure to this compound was found to be increased by 1.4-fold compared to healthy subjects, indicating impaired MRP2-mediated canalicular efflux . This suggests that this compound can serve as a biomarker for liver dysfunction associated with metabolic disorders.
- Impact of Drug Interactions : The use of rifampicin (RIF) and cyclosporin A (CsA) as inhibitors of OATP and MRP2 has been studied to assess their effects on this compound kinetics. RIF significantly decreased hepatic uptake, while CsA showed a more potent inhibition on MRP2 compared to OATP .
Data Tables
The following table summarizes key findings from studies on the pharmacokinetics of this compound:
Q & A
Q. What are the standard protocols for preparing and administering Tc-99m Mebrofenin in hepatobiliary imaging?
Level: Basic
Methodological Answer:
Tc-99m this compound is prepared by reconstituting lyophilized this compound with sterile sodium pertechnetate (Tc-99m) under nitrogen atmosphere. The reconstituted product (pH 4.2–5.7) should be used within 18 hours. Dosage varies based on patient bilirubin levels:
- Non-jaundiced patients (bilirubin <1.5 mg/dL): 74–185 MBq (2–5 mCi).
- Jaundiced patients (bilirubin >1.5 mg/dL): 111–370 MBq (3–10 mCi).
Patients must fast for ≥4 hours to avoid gallbladder emptying artifacts. Imaging protocols typically involve sequential scintigraphy to track hepatic uptake (peaking at 11 minutes post-injection), biliary duct visualization (10–15 minutes), and intestinal excretion (30–60 minutes). Radiation shielding (0.25 cm Pb) is critical during preparation .
Q. How does this compound’s pharmacokinetic profile inform its utility in assessing hepatic transport function?
Level: Basic
Methodological Answer:
Tc-99m this compound is rapidly cleared from blood (17% remaining at 10 minutes) and primarily excreted via hepatobiliary pathways (78% biliary recovery in responders to cholecystokinin-8). Key parameters include:
- Biliary clearance: 7.8–15.6 mL/min/kg in healthy subjects.
- Urinary excretion: <1% within 3 hours.
In jaundiced patients, blood retention doubles, delaying hepatobiliary transit. Pharmacokinetic modeling (e.g., using MIRD Pamphlet No. 11) integrates systemic exposure, biliary clearance, and gallbladder ejection fractions (>0.8 in healthy subjects) to quantify liver function .
Q. How can experimental protocols be optimized to address variability in biliary excretion of Tc-99m this compound?
Level: Advanced
Methodological Answer:
Variability arises from incomplete gallbladder emptying or fasting state. To mitigate:
- Pre-study meal protocol: Administer high-fat meals 15 and 9 hours before Tc-99m this compound injection to ensure gallbladder refilling.
- Cholecystokinin-8 (CCK-8) administration: Use standardized CCK-8 infusions to stimulate gallbladder contraction and improve bile collection efficiency.
- Oroenteric tube design: Employ tubes with occlusive balloons to prevent duodenal reflux and ensure complete biliary secretion collection.
These adjustments were validated in human studies, achieving 84.2% ± 9.3% recovery of excreted Tc-99m this compound .
Q. What methodological considerations are critical when correlating Tc-99m this compound scintigraphy with Gd-EOB-DTPA MRI findings?
Level: Advanced
Methodological Answer:
Correlating hepatobiliary scintigraphy (HBS) with MRI requires standardized metrics:
- Liver-to-spleen ratio (LSR) and liver-to-muscle ratio (LMR): Both modalities show significant correlations (r² = 0.464–0.679, p < 0.05) in baseline and post-radioembolization follow-ups.
- Temporal alignment: Synchronize imaging timepoints (e.g., 5-minute intervals post-injection) to match hepatic uptake phases.
For example, in radioembolization studies, both modalities detected contralateral lobe hypertrophy with comparable sensitivity, but HBS provided quantitative biliary excretion rates, while MRI offered anatomical resolution .
Q. How can in vitro transport assays be integrated with clinical data to model this compound’s hepatobiliary disposition?
Level: Advanced
Methodological Answer:
- In vitro hepatocyte uptake assays: Measure this compound transport kinetics (e.g., OATP1B1/1B3-mediated uptake) under varying bilirubin levels.
- Physiologically based pharmacokinetic (PBPK) modeling: Combine in vitro transport data with clinical pharmacokinetic parameters (e.g., blood flow rates, biliary clearance) to predict hepatic extraction ratios.
A study integrating in vitro assays with clinical scintigraphy data demonstrated that bilirubin >10 mg/dL reduces hepatic uptake by 32%, aligning with observed delays in jaundiced patients .
Q. How can researchers differentiate specific caspase-3 binding from nonspecific hepatobiliary retention in dual-tracer studies?
Level: Advanced
Methodological Answer:
- Dual-tracer design: Co-administer Tc-99m this compound (hepatobiliary probe) with caspase-3-targeted tracers (e.g., [18F]WC-II-89).
- Time-resolved biodistribution: Collect organs at multiple timepoints (e.g., 5, 30, 60 minutes post-injection) and quantify tracer retention.
In anti-Fas antibody-induced liver injury models, nonspecific this compound retention correlated with bilirubin levels (r² = 0.81, p = 0.002), while caspase-3 tracers showed specificity via blocking studies .
Q. What analytical techniques are recommended for quantifying regional hepatic function using Tc-99m this compound?
Level: Basic
Methodological Answer:
- Region-of-interest (ROI) analysis: Segment liver lobes on HBS images and calculate time-activity curves (TACs).
- Functional parameters:
- Hepatic extraction fraction (HEF): Derived from blood clearance curves.
- Time-to-peak uptake: Normal ≤11 minutes; delays indicate impaired transport.
Studies using ROI-based HEF and LSR/LMR metrics achieved 89% concordance with MRI in assessing post-treatment functional hypertrophy .
Properties
IUPAC Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZZZLAQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046891 | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78266-06-5 | |
Record name | Mebrofenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebrofenin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebrofenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebrofenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBROFENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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